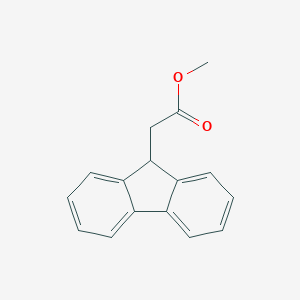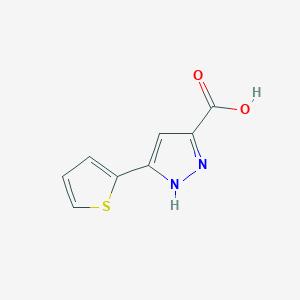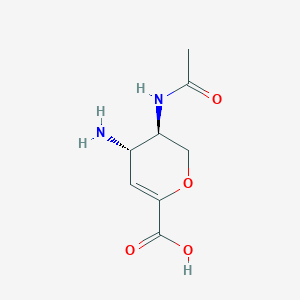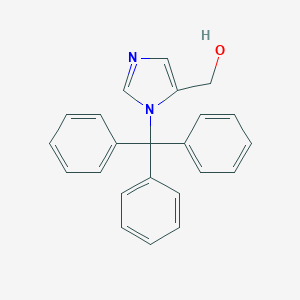![molecular formula C14H13NO2 B064862 1-[6-(Benzyloxy)pyridin-3-YL]ethanone CAS No. 178055-96-4](/img/structure/B64862.png)
1-[6-(Benzyloxy)pyridin-3-YL]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(Benzyloxy)pyridin-3-YL]ethanone, also known as BPE, is a chemical compound used in scientific research for its ability to bind to specific receptors in the brain.
Mécanisme D'action
1-[6-(Benzyloxy)pyridin-3-YL]ethanone binds to the α4β2 subtype of nAChRs, causing a conformational change that opens the ion channel and allows for the influx of cations such as calcium and sodium. This influx of cations leads to depolarization of the cell membrane and subsequent neurotransmitter release, which can modulate neuronal activity.
Effets Biochimiques Et Physiologiques
1-[6-(Benzyloxy)pyridin-3-YL]ethanone has been shown to enhance cognitive function and memory in animal models, as well as reduce anxiety and depression-like behaviors. It has also been implicated in the regulation of dopamine release in the brain, which may contribute to its potential as a treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[6-(Benzyloxy)pyridin-3-YL]ethanone is its selectivity for the α4β2 subtype of nAChRs, which allows for more specific manipulation of these receptors in experiments. However, its potency and efficacy may vary depending on the species and brain region being studied, and its effects on other receptor subtypes may complicate interpretation of results.
Orientations Futures
Future research on 1-[6-(Benzyloxy)pyridin-3-YL]ethanone may focus on its potential therapeutic applications, such as in the treatment of cognitive disorders or addiction. Additionally, further investigation into its mechanism of action and effects on other receptor subtypes may provide insight into the broader role of nAChRs in brain function.
Méthodes De Synthèse
1-[6-(Benzyloxy)pyridin-3-YL]ethanone can be synthesized using a multi-step process involving the reaction of 3-pyridinecarboxaldehyde with benzyl alcohol, followed by the addition of ethyl acetoacetate and subsequent acid-catalyzed cyclization. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
1-[6-(Benzyloxy)pyridin-3-YL]ethanone is commonly used in scientific research to study the function of nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors are involved in a variety of physiological processes, including learning and memory, attention, and addiction. 1-[6-(Benzyloxy)pyridin-3-YL]ethanone is a selective agonist of the α4β2 subtype of nAChRs, making it a valuable tool for studying the role of these receptors in these processes.
Propriétés
Numéro CAS |
178055-96-4 |
|---|---|
Nom du produit |
1-[6-(Benzyloxy)pyridin-3-YL]ethanone |
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
1-(6-phenylmethoxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C14H13NO2/c1-11(16)13-7-8-14(15-9-13)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Clé InChI |
ARFNRWRPGXSAII-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN=C(C=C1)OCC2=CC=CC=C2 |
SMILES canonique |
CC(=O)C1=CN=C(C=C1)OCC2=CC=CC=C2 |
Synonymes |
1-[6-(BENZYLOXY)PYRIDIN-3-YL]ETHANONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)
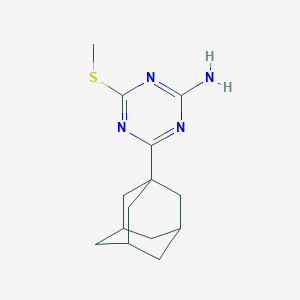
![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)
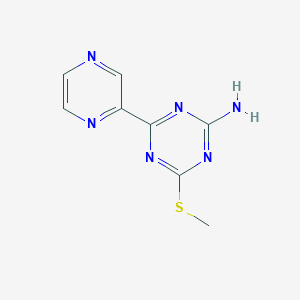
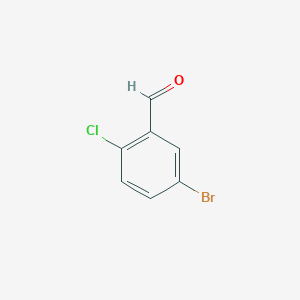

![3-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B64797.png)
